REACTION_CXSMILES
|
[C:1]1([S:7][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2-].[Na+].C[N:17](C)C1C=CC=CC=1>>[NH2:17][C:9]1[C:8]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.316 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC=1C=NC=CC1
|
Name
|
|
Quantity
|
0.318 mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 59.1 g
|
Type
|
EXTRACTION
|
Details
|
of water, the reaction mixture is extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
yields an oily residue
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with three 100 ml
|
Type
|
ADDITION
|
Details
|
a 50/50 mixture of 2- and 6-amino derivatives
|
Type
|
CUSTOM
|
Details
|
The isomers are separated on silica gel
|
Type
|
WASH
|
Details
|
eluted with 10% ethylacetate 90% methylene chloride affording pure 2-amino 3-(phenylthio) pyridine, m.p. 108° -109° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC=C1SC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |